molecular formula C16H25NO2 B13750385 1-(2-Hydroxy-p-tolyl)isononane-1-one oxime CAS No. 57077-34-6

1-(2-Hydroxy-p-tolyl)isononane-1-one oxime

Cat. No.: B13750385
CAS No.: 57077-34-6
M. Wt: 263.37 g/mol
InChI Key: IMORQTKCNMQKRF-BMRADRMJSA-N
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Description

1-(2-Hydroxy-p-tolyl)isononane-1-one oxime is a heterocyclic organic compound with the molecular formula C16H25NO2 and a molecular weight of 263.3752 g/mol . This compound is known for its unique structure, which includes a hydroxy group and an oxime functional group attached to a nonane backbone. It is primarily used in research and experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxy-p-tolyl)isononane-1-one oxime typically involves the reaction of 1-(2-Hydroxy-p-tolyl)isononane-1-one with hydroxylamine. The reaction is carried out under acidic or basic conditions to facilitate the formation of the oxime group . The general reaction scheme is as follows:

  • Dissolve 1-(2-Hydroxy-p-tolyl)isononane-1-one in an appropriate solvent (e.g., ethanol or methanol).
  • Add hydroxylamine hydrochloride to the solution.
  • Adjust the pH of the reaction mixture using an acid (e.g., hydrochloric acid) or a base (e.g., sodium hydroxide).
  • Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxy-p-tolyl)isononane-1-one oxime undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The oxime group can be reduced to form an amine.

    Substitution: The hydroxy and oxime groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

1-(2-Hydroxy-p-tolyl)isononane-1-one oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Hydroxy-p-tolyl)isononane-1-one oxime involves its interaction with specific molecular targets and pathways. The oxime group can form stable complexes with metal ions, which may influence various biochemical processes. Additionally, the hydroxy group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting their function and activity .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxy-p-tolyl)isononane-1-one: Lacks the oxime group but shares the same hydroxy and nonane backbone.

    1-(2-Hydroxy-p-tolyl)isononane-1-amine: Contains an amine group instead of the oxime group.

    1-(2-Oxo-p-tolyl)isononane-1-one: Contains a carbonyl group instead of the hydroxy group.

Uniqueness

1-(2-Hydroxy-p-tolyl)isononane-1-one oxime is unique due to the presence of both hydroxy and oxime functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups allows for diverse chemical transformations and interactions, making it a valuable compound in research and industrial applications .

Properties

CAS No.

57077-34-6

Molecular Formula

C16H25NO2

Molecular Weight

263.37 g/mol

IUPAC Name

2-[(E)-N-hydroxy-C-(6-methylheptyl)carbonimidoyl]-5-methylphenol

InChI

InChI=1S/C16H25NO2/c1-12(2)7-5-4-6-8-15(17-19)14-10-9-13(3)11-16(14)18/h9-12,18-19H,4-8H2,1-3H3/b17-15+

InChI Key

IMORQTKCNMQKRF-BMRADRMJSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)/C(=N/O)/CCCCCC(C)C)O

Canonical SMILES

CC1=CC(=C(C=C1)C(=NO)CCCCCC(C)C)O

Origin of Product

United States

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